CaSR Allosteric Modulation: Absence of Direct Activity Data vs. γ-Glu-Ala
The γ-glutamyl dipeptide γ-Glu-Ala is a well-characterized positive allosteric modulator of the calcium-sensing receptor (CaSR), with an EC50 of 4.8 µM in CaSR-expressing HEK293 cells and demonstrated ability to induce glutathionuria in mice at 4 mmol/kg . In contrast, no published EC50, IC50, or in vivo efficacy data could be identified for the tripeptide Glu-Ala-Glu at CaSR or any other receptor. This represents a critical evidence gap: the addition of a C-terminal glutamic acid residue to the γ-Glu-Ala scaffold abolishes or profoundly alters the pharmacophore, but the magnitude and direction of this change remain unquantified.
| Evidence Dimension | CaSR positive allosteric modulation potency (EC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | γ-Glu-Ala: EC50 = 4.8 µM (CaSR-expressing HEK293 cells); induces glutathionuria in mice at 4 mmol/kg |
| Quantified Difference | Cannot be calculated |
| Conditions | CaSR-expressing HEK293 cells; in vivo mouse model for γ-Glu-Ala |
Why This Matters
Procurement for CaSR-related research cannot be justified based on analog data; the absence of activity data for Glu-Ala-Glu constitutes a selection risk.
